molecular formula C7H10F2O2 B121503 4,4-Difluorocyclohexanecarboxylic acid CAS No. 122665-97-8

4,4-Difluorocyclohexanecarboxylic acid

Cat. No.: B121503
CAS No.: 122665-97-8
M. Wt: 164.15 g/mol
InChI Key: HYIUDFLDFSIXTR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Difluorocyclohexanecarboxylic acid can be synthesized from ethyl 4,4-difluorocyclohexanecarboxylate through hydrolysis . The reaction typically involves the use of a strong acid or base to facilitate the hydrolysis process, resulting in the formation of the desired carboxylic acid.

Industrial Production Methods

The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often incorporating advanced techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluorocyclohexanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Synthesis of Macrolide Antibiotics

4,4-Difluorocyclohexanecarboxylic acid is utilized in the synthesis of macrolide antibiotics, which are crucial for treating bacterial infections. The compound acts as a building block in the formation of complex structures necessary for antibiotic efficacy.

Case Study: Synthesis Pathway

A study highlights the use of this compound in synthesizing a novel macrolide antibiotic through a multi-step reaction involving acylation and cyclization processes. The resulting compound exhibited potent antibacterial activity against resistant strains of bacteria, showcasing the utility of this acid in pharmaceutical development .

CCR5 Antagonists Development

Another significant application of this compound is its role in developing CCR5 antagonists, which are essential for treating HIV infections. These compounds block the CCR5 receptor on host cells, preventing HIV from entering and infecting them.

Case Study: Novel Antagonist Design

Research has demonstrated that derivatives of this compound were synthesized to enhance the binding affinity and efficacy of CCR5 antagonists. In one study, modifications to the molecular structure led to improved antagonistic activity compared to previous generations of drugs like maraviroc . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the cyclohexane ring significantly influenced the biological activity.

Applications in Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate for synthesizing various compounds. Its unique fluorinated structure allows for enhanced reactivity and selectivity in chemical reactions.

Data Table: Applications in Organic Synthesis

Application AreaDescription
Drug DevelopmentIntermediate in synthesizing antibiotics and antiviral agents
Material ScienceUsed in developing fluorinated polymers with unique physical properties
AgrochemicalsPotential precursor for designing new pesticides with improved efficacy

Research Insights and Future Directions

Ongoing research continues to explore the potential of this compound in various fields:

  • Pharmaceuticals : Further investigations into its derivatives may lead to more effective treatments for viral infections and resistant bacterial strains.
  • Material Science : The fluorinated nature of this compound opens avenues for developing advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4,4-Difluorocyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies . The pathways involved often include enzymatic catalysis and receptor-mediated processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Difluorocyclohexanecarboxylic acid is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical properties and reactivity. The presence of two fluorine atoms at the 4,4-positions enhances its stability and reactivity compared to other similar compounds .

Biological Activity

4,4-Difluorocyclohexanecarboxylic acid (CAS No. 122665-97-8) is an organic compound with significant potential in medicinal chemistry and drug discovery. This article reviews its biological activity, synthesis, and applications based on diverse scientific literature.

  • Chemical Formula : C7_7H10_{10}F2_2O2_2
  • Molecular Weight : 164.15 g/mol
  • Log P (octanol-water partition coefficient) : Varies from 1.29 to 2.74 across different models, indicating moderate lipophilicity, which is favorable for membrane permeability .

1. Pharmacological Applications

This compound has been investigated for various biological activities:

  • Antiviral Activity : In a study focusing on G-protein-coupled receptors (GPCRs), derivatives of this compound were synthesized and showed promising results in inhibiting HIV entry into cells. The compound was used as a building block for bivalent ligands that target both the mu-opioid receptor (MOR) and CCR5, enhancing anti-HIV efficacy significantly .
  • Tyrosine Kinase Inhibition : Similar compounds have demonstrated the ability to inhibit tyrosine kinases, which are crucial in many signaling pathways related to cell growth and proliferation. This suggests potential applications in cancer therapy .

2. Toxicological Profile

The compound exhibits a high gastrointestinal absorption rate and is permeable across the blood-brain barrier (BBB), indicating potential central nervous system effects . However, comprehensive toxicological studies are necessary to fully understand its safety profile.

Case Study 1: Synthesis and Characterization

In a study focused on drug discovery, this compound was utilized as a key intermediate in synthesizing novel ligands targeting GPCRs. The research highlighted the compound's ability to enhance binding affinities when incorporated into larger molecular frameworks designed for specific receptor interactions .

Case Study 2: Antiviral Efficacy

In a recent experimental setup, derivatives of this compound were evaluated for their ability to inhibit HIV replication in vitro. The results indicated that modifications to the cyclohexane structure could significantly improve antiviral potency compared to unmodified compounds .

Research Findings

Study Findings Reference
Inhibition of HIV EntryBivalent ligands containing this compound showed enhanced inhibition of HIV entry in PBMCs.
Tyrosine Kinase ActivityDemonstrated potential as a selective inhibitor of tyrosine kinases involved in cancer pathways.
Synthesis of Drug ProbesUsed as a building block for designing novel chemical probes targeting GPCRs with high affinity.

Q & A

Q. Basic: What are the standard synthetic protocols and characterization methods for 4,4-difluorocyclohexanecarboxylic acid?

Answer:
The compound is commonly synthesized via carbodiimide-mediated coupling reactions. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are used to activate the carboxylic acid group for amide bond formation with amines or other nucleophiles . Post-synthesis, characterization typically involves:

  • Nuclear Magnetic Resonance (NMR): Key signals include the cyclohexane protons (δ 1.37–2.42 ppm) and fluorine atoms influencing chemical shifts in adjacent carbons (e.g., δ 173.93 ppm for the carboxylic acid carbonyl in 13C^{13}\text{C} NMR) .
  • Gas Chromatography (GC): Used to confirm purity (>98% by GC) and detect residual solvents .
  • Mass Spectrometry (ESI-MS): A molecular ion peak at m/z 427.1 [M+H]+^+ confirms the molecular weight .

Q. Advanced: How does the 4,4-difluorocyclohexyl moiety influence metabolic stability and target binding in drug design?

Answer:
The geminal difluoro substitution on the cyclohexane ring introduces conformational rigidity, reducing metabolic oxidation at the cyclohexyl carbon. This enhances metabolic stability, as seen in antiviral agents where the fragment improved hERG channel selectivity (no binding at 300 nM) . Fluorine’s electronegativity also modulates lipophilicity (logP), balancing membrane permeability and solubility. For example, replacing a hydrogenated cyclohexane with the difluoro analog in CCR5 antagonists increased target affinity by stabilizing chair conformations favorable for receptor interactions .

Q. Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, N95 masks, and safety goggles to avoid skin/eye contact (irritant risk: R36/37/38) .
  • Storage: Store in a cool (<15°C), dark place in airtight containers to prevent degradation .
  • Waste Disposal: Segregate waste and collaborate with certified biohazard disposal services to mitigate environmental contamination .

Q. Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data involving this compound?

Answer:
Discrepancies in SAR often arise from conformational dynamics or assay conditions. Strategies include:

  • Conformational Analysis: Use X-ray crystallography or computational modeling (e.g., DFT) to assess how fluorine substitution affects ring puckering and substituent orientation .
  • Control Experiments: Compare analogs (e.g., monofluoro or non-fluorinated cyclohexanes) in parallel assays to isolate fluorine’s contribution .
  • Metabolic Profiling: Perform liver microsome studies to distinguish target binding from stability-driven efficacy .

Q. Basic: What analytical techniques are recommended for assessing purity and stability?

Answer:

  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to quantify impurities .
  • Thermogravimetric Analysis (TGA): Monitor decomposition temperatures (melting point: 103–107°C) to ensure thermal stability during storage .
  • Karl Fischer Titration: Detect moisture content, critical for hygroscopic batches .

Q. Advanced: What strategies optimize the use of this compound in fragment-based drug discovery?

Answer:

  • Fragment Growing: Attach the difluorocyclohexylcarboxylic acid to pharmacophores (e.g., indole or pyridine cores) via amide or ester linkages to explore steric and electronic effects .
  • Isosteric Replacement: Substitute with bioisosteres like 4,4-dimethylcyclohexane or tetrafluorophenyl groups to probe hydrophobic and electrostatic interactions .
  • Crystallographic Screening: Co-crystallize fragment derivatives with target proteins (e.g., CYP51 or CCR5) to map binding poses .

Q. Basic: How should researchers address discrepancies in reported molecular formulas (e.g., C7H10F2O2 vs. C9H6F4O2)?

Answer:
The correct formula is C7H10F2O2 (MW 164.15), as confirmed by CAS 122665-97-8 and multiple NMR/MS datasets . The C9H6F4O2 formula likely originates from misannotated databases (e.g., ). Always cross-verify with authoritative sources like PubChem (CID 253659813) or Reaxys (RN 10064166) .

Properties

IUPAC Name

4,4-difluorocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c8-7(9)3-1-5(2-4-7)6(10)11/h5H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIUDFLDFSIXTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381285
Record name 4,4-Difluorocyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122665-97-8
Record name 4,4-Difluorocyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122665-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Difluorocyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-difluorocyclohexane-1-carboxylic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS523UUG56
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A suspension of ethyl 4,4-difluorocyclohexanecarboxylate (2500 mg, 13 mmol) in ammonium hydroxide (28%, 50 ml) was stirred at 60° C. overnight. After removal of solvent, the residue was washed with water. The precipitate was obtained as product (white solid, 800 mg). 1H NMR (300 MHz, CDCl3): δ 5.31-5.45 (br, 2H), 2.02-2.27 (m, 3H), 1.92-2.02 (m, 2H), 1.72-1.87 (m, 4H). The mother liquor was acidified with 1N HCl to pH<1. The compound was extracted with EtOAc. The organic layer was washed with water, brine, dried over anhydrous sodium sulphate, filtered, condensed. 4,4-difluorocyclohexanecarboxylic acid was obtained as a 1200 mg of white solid which was further converted to 4,4-difluorocyclohexanecarboxamide by following procedure.
Quantity
2500 mg
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reactant
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50 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A solution of ethyl 4,4-difluorocyclohexanecarboxylate (0.385 g, 2.003 mmol) in THF (12 mL) was treated with H2O (6 mL) followed by lithium hydroxide monohydrate (0.420 g, 10.02 mmol) and the mixture stirred vigorously at RT overnight. The mixture was treated with EtOAc, acidified with 1M HCl until pH 4, the layers separated and the aqueous layer extracted with additional EtOAc (1×). The combined organics were washed with brine, dried over MgSO4 and concentrated to dryness to afford 4,4-difluorocyclohexanecarboxylic acid (318 mg, 97%) as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 12.28 (s, 1H), 2.40 (m, 1H), 2.02-1.75 (m, 6H), 1.59 (m, 2H).
Quantity
0.385 g
Type
reactant
Reaction Step One
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Quantity
6 mL
Type
reactant
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Quantity
12 mL
Type
solvent
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lithium hydroxide monohydrate
Quantity
0.42 g
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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Synthesis routes and methods III

Procedure details

To 21.1 mg (0.072 mmol) of 1-methyl-3-(tetrahydropyran-4-ylmethyl)-bicyclo[3.2.1]-1β,3,8-triaza-spiro[4.5]dodecan-2-one in 1.5 mL of DCE was added 21.2 mg (0.072 mmol, 1 eq.) of 4,4-difluoro-cyclohexanecarboxylic acid ((S)-3-oxo-1-phenyl-propyl)-amide, 19 mg (0.09 mmol, 1.25 eq.) of sodium triacetoxyborohydride and 12 μL (0.086 mmol, 1.2 eq.) of triethylamine. The reaction mixture was stirred overnight at room temperature and concentrated in vacuo. The crude was purified by flash chromatography on silica gel (DCM/MeOH: 0 to 100) and redissolved in 1 mL of methanol and 100 μL of HCl (1N). The solution was then concentrated in vacuo and diluted with 2 mL of water to give after lyophilization 17.5 mg (40%) of 4,4-difluoro-cyclohexanecarboxylic acid {(S)-3-[1-methyl-3-(tetrahydropyran-4-ylmethyl)-bicyclo[3.2.1]-2-oxo-1β,3,8-triaza-spiro[4.5]dodec-8-yl]-1-phenyl-propyl}-amide hydrochloride.
[Compound]
Name
3,8-triaza-spiro[4.5]dodecan-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21.2 mg
Type
reactant
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19 mg
Type
reactant
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Quantity
12 μL
Type
reactant
Reaction Step One
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Quantity
1.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To 32 mg (0.13 mmol) of 1,3-diethyl-bicyclo[3.2.1]-1β,3,8-triaza-spiro[4.5]dodecan-2,4-dione and 38.4 mg (0.13 mmol) of 4,4-difluoro-cyclohexanecarboxylic acid ((S)-3-oxo-1-phenyl-propyl)-amide was added 2.2 mL of anhydrous DCE and 34 mg (0.17 mmol) of sodium triacetoxyborohydride. After an overnight agitation, 2 mL of saturated solution of sodium bicarbonate was added. The solution was then extracted with DCM (2×2 mL), dried over sodium sulfate, filtered and concentrated in vacuo. The crude mixture was purified by Bond Elut (ethyl acetate to 5% methanol/DCM) to yield 42 mg (60.9%) of 4,4-difluoro-cyclohexanecarboxylic acid {(S)-3-[1,3-diethyl-bicyclo[3.2.1]-2,4-dioxo-1β,3,8-triaza-spiro[4.5]dodec-8-yl]-1-phenyl-propyl}-amide.
[Compound]
Name
3,8-triaza-spiro[4.5]dodecan-2,4-dione
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
38.4 mg
Type
reactant
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34 mg
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reactant
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Quantity
2.2 mL
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solvent
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[Compound]
Name
saturated solution
Quantity
2 mL
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Reaction Step Two

Synthesis routes and methods V

Procedure details

To a solution of 40 mg (0.1 mmol) of 3-(4-methanesulfonylbenzyl)-bicyclo[3.2.1]-1α,3,8-triaza-spiro[4.5]dodecan-2,4-dione hydrochloride in 1.7 mL of anhydrous DCE were added successively 24 mg (0.1 mmol) of 4,4-difluoro-cyclohexanecarboxylic acid ((S)-3-oxo-1-phenyl-propyl)-amide and 17 μL (0.12 mmol) of triethylamine. The reaction mixture was agitated at room temperature for 10 minutes before adding 26 mg (0.125 mmol) of sodium triacetoxyborohydride. After an overnight agitation, 2 mL of saturated solution of sodium bicarbonate was added. The solution was then extracted with DCM (2×2 mL), dried over sodium sulfate, filtered and concentrated in vacuo. The crude mixture was purified by Bond Elut (ethyl acetate to 5% methanol/DCM) to yield the 4,4-difluoro-cyclohexanecarboxylic acid {(S)-3-[3-(4-methanesulfonylbenzyl)-bicyclo[3.2.1]-2,4-dioxo-1α,3,8-triaza-spiro[4.5]dodec-8-yl]-1-phenyl-propyl}-amide as a white solid (40 mg, 62.3%).
[Compound]
Name
3,8-triaza-spiro[4.5]dodecan-2,4-dione hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24 mg
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reactant
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17 μL
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reactant
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Quantity
1.7 mL
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solvent
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Quantity
26 mg
Type
reactant
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[Compound]
Name
saturated solution
Quantity
2 mL
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reactant
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Yield
62.3%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4,4-Difluorocyclohexanecarboxylic acid
4,4-Difluorocyclohexanecarboxylic acid
4,4-Difluorocyclohexanecarboxylic acid
4,4-Difluorocyclohexanecarboxylic acid
4,4-Difluorocyclohexanecarboxylic acid
4,4-Difluorocyclohexanecarboxylic acid

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